N-(4-fluoro-1,3-benzothiazol-2-yl)-1-methanesulfonyl-N-[(pyridin-2-yl)methyl]piperidine-2-carboxamide
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Overview
Description
N-(4-fluoro-1,3-benzothiazol-2-yl)-1-methanesulfonyl-N-[(pyridin-2-yl)methyl]piperidine-2-carboxamide is a complex organic compound that features a benzothiazole ring, a piperidine ring, and a pyridine ring
Preparation Methods
The synthesis of N-(4-fluoro-1,3-benzothiazol-2-yl)-1-methanesulfonyl-N-[(pyridin-2-yl)methyl]piperidine-2-carboxamide involves multiple steps. One common synthetic route includes the following steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through the condensation of 2-aminobenzenethiol with an appropriate aldehyde or ketone.
Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor.
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor.
Methanesulfonylation: The methanesulfonyl group can be introduced using methanesulfonyl chloride in the presence of a base.
Coupling with Pyridine Derivative: The final step involves coupling the benzothiazole and piperidine intermediates with a pyridine derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Chemical Reactions Analysis
N-(4-fluoro-1,3-benzothiazol-2-yl)-1-methanesulfonyl-N-[(pyridin-2-yl)methyl]piperidine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole ring.
Reduction: Reduction reactions can occur at the carbonyl group in the piperidine ring.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The amide bond can
Properties
IUPAC Name |
N-(4-fluoro-1,3-benzothiazol-2-yl)-1-methylsulfonyl-N-(pyridin-2-ylmethyl)piperidine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN4O3S2/c1-30(27,28)25-12-5-3-9-16(25)19(26)24(13-14-7-2-4-11-22-14)20-23-18-15(21)8-6-10-17(18)29-20/h2,4,6-8,10-11,16H,3,5,9,12-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXJNBGJOXLGNGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCCC1C(=O)N(CC2=CC=CC=N2)C3=NC4=C(C=CC=C4S3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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